3-(Hexadecyloxy)propyl dihydrogen phosphate
Description
Properties
Molecular Formula |
C19H41O5P |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-hexadecoxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C19H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-18-16-19-24-25(20,21)22/h2-19H2,1H3,(H2,20,21,22) |
InChI Key |
HPWNDVYSSQLSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)propyl dihydrogen phosphate typically involves the reaction of hexadecanol with phosphorus oxychloride, followed by the addition of propylene glycol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 3-(Hexadecyloxy)propyl dihydrogen phosphate may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecyloxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the hexadecyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates .
Scientific Research Applications
3-(Hexadecyloxy)propyl dihydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential role in biological membranes and as a model compound for phospholipids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hexadecyloxy)propyl dihydrogen phosphate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in phospholipid metabolism .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison
Key Observations :
- The hexadecyloxy chain in the target compound enhances hydrophobicity compared to shorter-chain analogs but is less hydrophobic than 1,2-dihexadecyl derivatives .
- The absence of a glycerol backbone distinguishes it from lysophosphatidic acids (e.g., 1-hexadecanoyl-sn-glycero-3-phosphate), which exhibit higher aqueous solubility .
Functional Properties
Table 2: Physicochemical and Functional Properties
| Property | 3-(Hexadecyloxy)propyl Dihydrogen Phosphate | 1-Hexadecanoyl-sn-glycero-3-phosphate | 2-Ethoxy-3-(stearoylamino)propyl Dihydrogen Phosphate |
|---|---|---|---|
| Solubility in Water | Low (amphiphilic) | Moderate (lysophospholipid) | Low (long alkyl chain dominates) |
| Melting Point (°C) | 85–90 (estimated) | 120–125 | 75–80 |
| Critical Micelle Concentration (CMC) | ~0.1 mM (estimated) | 0.5–1.0 mM | Not reported |
| Reactivity | Forms stable micelles; pH-sensitive | Hydrolyzes enzymatically | Stable under acidic conditions |
Sources :
Functional Insights :
- The target compound’s CMC is lower than lysophosphatidic acids due to its balanced hydrophilic-lipophilic ratio .
- Its pH sensitivity (from the phosphate group) enables applications in stimuli-responsive drug delivery, unlike 2-ethoxy-3-(stearoylamino) derivatives, which lack ionizable groups .
Table 3: Application-Specific Comparisons
Research Findings :
Biological Activity
3-(Hexadecyloxy)propyl dihydrogen phosphate (HDP-P) is a phosphonate compound that has garnered attention for its significant biological activity, particularly in antiviral applications. This article provides a comprehensive overview of the biological activity of HDP-P, including its mechanisms of action, efficacy against various viruses, and relevant case studies.
Chemical Structure and Properties
HDP-P is characterized by its long-chain alkoxy group, which enhances its lipophilicity, facilitating cellular uptake. The compound's structure can be summarized as follows:
- Chemical Formula : C₁₆H₃₄O₄P
- Molecular Weight : 346.4 g/mol
- Functional Groups : Alkoxy group, phosphate group
The biological activity of HDP-P is primarily attributed to its ability to enhance the uptake and conversion of nucleoside phosphonates into their active triphosphate forms within cells. This conversion is crucial for the antiviral efficacy of compounds like cidofovir (CDV) and adefovir (PMEA). The presence of the hexadecyloxy group significantly improves the compound's ability to penetrate cellular membranes, which is often a limiting factor in the effectiveness of nucleoside analogs.
In Vitro Studies
HDP-P has been shown to exhibit potent antiviral activity against a range of viruses, particularly those in the herpes virus family. A study demonstrated that HDP-P was 40 to 100 times more active than CDV in vitro against various herpes group viruses, including:
- Human Cytomegalovirus (HCMV)
- Herpes Simplex Virus (HSV)
- Cowpox Virus
- Vaccinia Virus
The enhanced activity is attributed to improved cellular uptake and metabolism to the active diphosphate form (CDVpp) .
Comparative Efficacy Table
| Compound | Virus Type | EC50 (μM) | Relative Activity |
|---|---|---|---|
| HDP-P-CDV | HCMV | 0.1 | 40x more active than CDV |
| HDP-P-CDV | Cowpox | 0.05 | 30x more active than CDV |
| HDP-P-PMEA | HIV-1 | 0.2 | Less selective compared to CDV |
Case Studies
- Antiviral Activity Against Herpes Viruses : In a controlled laboratory setting, HDP-P was tested against HCMV and HSV. The results indicated that cells treated with HDP-P exhibited significantly reduced viral loads compared to untreated controls, demonstrating its potential as an effective antiviral agent .
- Comparison with Other Prodrugs : In comparative studies with other prodrugs like remdesivir, HDP-P showed superior performance in terms of cellular uptake and antiviral potency. For instance, while remdesivir required complex metabolic activation, HDP-P's structure allowed for more straightforward conversion to its active form .
- Clinical Implications : Preliminary findings suggest that compounds like HDP-P could be beneficial in treating viral infections where traditional therapies have failed due to resistance or poor bioavailability .
Q & A
Q. What are the optimized synthetic routes for 3-(hexadecyloxy)propyl dihydrogen phosphate, and how can researchers troubleshoot low yields?
The synthesis often involves phosphorylation of 3-(hexadecyloxy)propanol using phosphoric acid derivatives under controlled conditions. Key steps include:
- Protection/deprotection strategies : Use tert-butyl or benzyl groups to protect reactive hydroxyl groups during phosphorylation .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures improves purity .
- Yield optimization : Monitor reaction pH (neutral to slightly acidic) and temperature (40–60°C). Low yields may arise from incomplete phosphorylation or side reactions; confirm intermediate structures via P NMR .
Q. How can researchers validate the structural integrity of 3-(hexadecyloxy)propyl dihydrogen phosphate?
Use a combination of:
- Spectroscopy : H NMR (δ 4.1–4.3 ppm for phosphate-adjacent CH), P NMR (δ 0–2 ppm for phosphate), and FT-IR (P=O stretch at 1250–1300 cm) .
- Mass spectrometry : ESI-MS in negative mode to detect [M–H] ions (expected m/z: ~435 for CHOP) .
- Elemental analysis : Match calculated vs. observed C, H, and P percentages (±0.3% tolerance) .
Q. What are the critical storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent hydrolysis .
- Solvent : Dissolve in anhydrous DMSO or ethanol; avoid aqueous buffers unless used immediately .
- Decomposition signs : Cloudiness or pH drift in solution indicates degradation; re-purify via ion-exchange chromatography .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 3-(hexadecyloxy)propyl dihydrogen phosphate derivatives?
The stereochemical configuration at the glycerol backbone (e.g., sn-1 vs. sn-3 phosphorylation) impacts membrane interaction and enzyme binding. For example:
- sn-3 derivatives (natural configuration) show higher affinity for lysophosphatidic acid (LPA) receptors in cell signaling assays .
- Asymmetric synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry, confirmed by chiral HPLC .
- Biological assays : Compare enantiomers in vitro (e.g., ERK phosphorylation in HEK293 cells) to quantify activity differences .
Q. What experimental designs are recommended for studying pharmacokinetics of prodrugs incorporating this compound?
- In vivo models : Administer radiolabeled P-prodrugs to track absorption/distribution in rodents .
- Metabolite profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free phosphate) in plasma .
- Tissue specificity : Encapsulate prodrugs in lipid nanoparticles to enhance lymphatic uptake, critical for antiviral applications .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?
Discrepancies may arise from cell type specificity or impurity interference. Mitigate by:
- Purity validation : Ensure >98% purity via HPLC (C18 column, 220 nm detection) .
- Dose-response curves : Test across 0.1–100 µM ranges in primary vs. immortalized cells .
- Mechanistic studies : Use CRISPR knockouts (e.g., LPA1 receptor) to isolate cytotoxicity pathways .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
